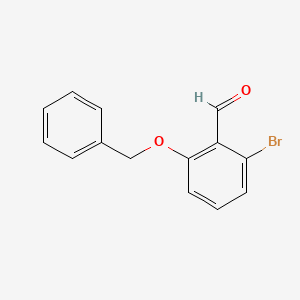

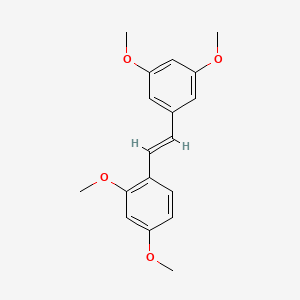

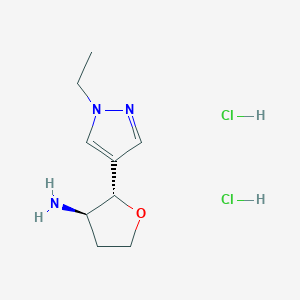

![molecular formula C8H12Cl2N4 B3250971 2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride CAS No. 2060030-08-0](/img/structure/B3250971.png)

2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride

Overview

Description

2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride is a chemical compound with the CAS Number: 2060030-08-0 . It has a molecular weight of 235.12 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been a topic of interest in the synthetic chemistry community . Various chemosynthetic methodologies have been employed, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N4.2ClH/c9-3-2-7-6-12-5-1-4-10-8(12)11-7;;/h1,4-6H,2-3,9H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, imidazo[1,2-a]pyrimidine derivatives have been synthesized through various reactions, including aza-Michael reactions .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound’s SMILES string, which represents its structural formula, is NCCC1=CN2C(N=CC=C2)=N1.Cl .Scientific Research Applications

Formation and Uses in Synthetic Chemistry

2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride, as part of the broader class of imidazo[1,2-a]pyrimidines, has garnered interest for its diverse applications in synthetic chemistry. The synthesis of this heterocyclic moiety and its derivatives has been extensively explored, demonstrating significant potential in biological activities. Notably, these compounds have secondary applications, such as corrosion inhibition, showcasing their versatility beyond pharmacological uses. The synthesis techniques and applications of imidazo[1,2-a]pyrimidines, including the specific compound , have been thoroughly reviewed, highlighting their importance in current research and potential for future exploration (Kobak & Akkurt, 2022).

Role in Medicinal Chemistry

Imidazo[1,2-a]pyrimidines are recognized for their significant presence in medicinal chemistry, particularly in the development of kinase inhibitors like ponatinib. This class of compounds, including derivatives of this compound, has been explored for various therapeutic applications. Their structure-activity relationships (SAR) have been extensively studied, revealing their potential as drug candidates against a wide range of diseases. The exploration of imidazo[1,2-a]pyrimidines underscores the critical role of synthetic and structural chemistry in advancing pharmaceutical research and development (Garrido et al., 2021).

Synthetic Biology Applications

In synthetic biology, the adaptability of imidazo[1,2-a]pyrimidines has been leveraged to develop unnatural base pairs for DNA. Research into creating novel base pairs that extend beyond the standard Watson-Crick pairing involves the use of imidazo[1,2-a]pyrimidine derivatives. These efforts aim to enrich the genetic code and enhance DNA's capacity for information storage and molecular diversity. The innovative use of these compounds in constructing base pairs that are recognized during DNA replication and transcription underscores the potential of this compound in contributing to the expansion of genetic engineering tools (Saito-Tarashima & Minakawa, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target enzymes like cholinesterase and Sterol 14-alpha demethylase . These enzymes play crucial roles in nerve signal transmission and fungal cell membrane synthesis, respectively.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been explored for the development of covalent inhibitors , suggesting that this compound might interact with its targets through covalent bonding, leading to changes in the target’s function.

Biochemical Pathways

If it targets Sterol 14-alpha demethylase, it could disrupt ergosterol synthesis, affecting fungal cell membrane integrity .

Result of Action

If it inhibits Sterol 14-alpha demethylase, it could lead to disrupted fungal cell membrane synthesis, potentially exhibiting antifungal effects .

Properties

IUPAC Name |

2-imidazo[1,2-a]pyrimidin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c9-3-2-7-6-12-5-1-4-10-8(12)11-7;;/h1,4-6H,2-3,9H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIMVRKZTDRUIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

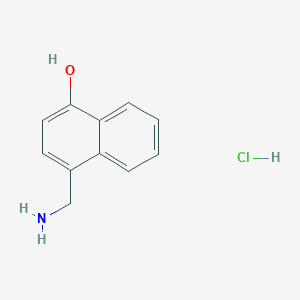

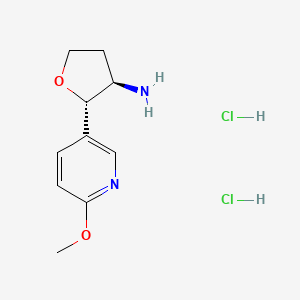

![4-(3,4-Dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-benzylidene]-thiomorpholin-3-one](/img/structure/B3250893.png)

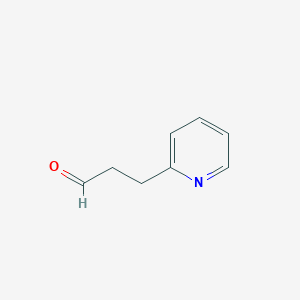

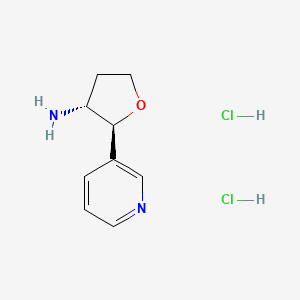

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B3250905.png)

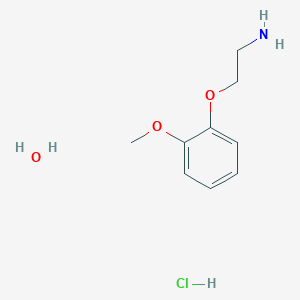

![4-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B3250960.png)